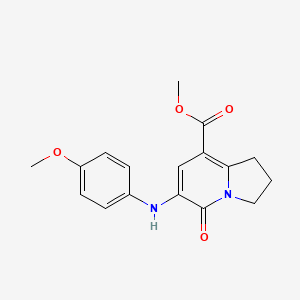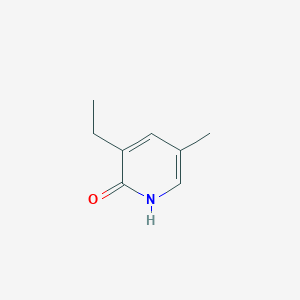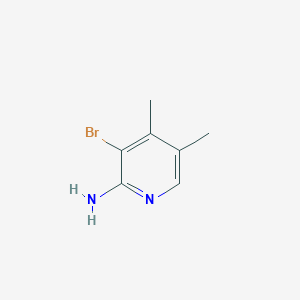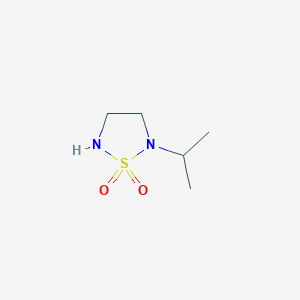
Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate is a complex organic compound that belongs to the class of indolizine derivatives This compound is characterized by its unique structure, which includes a methoxyphenylamino group and a tetrahydroindolizine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable indolizine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group and amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison: Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate is unique due to its indolizine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
612065-19-7 |
|---|---|
Molekularformel |
C17H18N2O4 |
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
methyl 6-(4-methoxyanilino)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C17H18N2O4/c1-22-12-7-5-11(6-8-12)18-14-10-13(17(21)23-2)15-4-3-9-19(15)16(14)20/h5-8,10,18H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
JEPZRGVALVFJRK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=CC(=C3CCCN3C2=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Hydrazino-5-methyl-7-propylimidazo[1,5-b]pyridazine](/img/structure/B13115189.png)

![6-(4-Chlorophenyl)-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13115208.png)


![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)

![tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B13115242.png)

![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)


